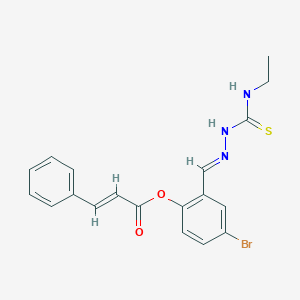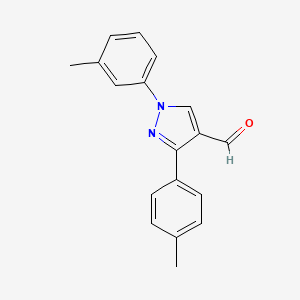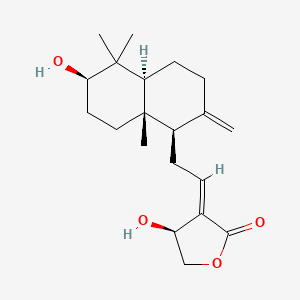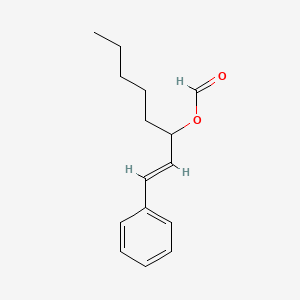
4-Bromo-2-(2-((ethylamino)carbothioyl)carbohydrazonoyl)phenyl 3-phenylacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The preparation of 4-Bromo-2-(2-((ethylamino)carbothioyl)carbohydrazonoyl)phenyl 3-phenylacrylate involves multiple synthetic routes. One common method includes the reaction of 4-bromo-2-nitrophenyl hydrazine with ethyl isothiocyanate, followed by esterification with 3-phenylacrylic acid . The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as triethylamine.
Analyse Des Réactions Chimiques
4-Bromo-2-(2-((ethylamino)carbothioyl)carbohydrazonoyl)phenyl 3-phenylacrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Applications De Recherche Scientifique
4-Bromo-2-(2-((ethylamino)carbothioyl)carbohydrazonoyl)phenyl 3-phenylacrylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in biochemical assays to study enzyme interactions and protein binding.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor in drug development.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-(2-((ethylamino)carbothioyl)carbohydrazonoyl)phenyl 3-phenylacrylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with nucleophilic sites on proteins and enzymes .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-Bromo-2-(2-((ethylamino)carbothioyl)carbohydrazonoyl)phenyl 3-phenylacrylate include:
4-Bromo-2-(2-((ethylamino)carbothioyl)carbohydrazonoyl)phenyl 2-methylbenzoate: This compound has a similar structure but with a different ester group, leading to variations in reactivity and applications.
4-Bromo-2-(2-((ethylamino)carbothioyl)carbohydrazonoyl)phenyl 4-methoxybenzoate:
Propriétés
Numéro CAS |
477731-05-8 |
|---|---|
Formule moléculaire |
C19H18BrN3O2S |
Poids moléculaire |
432.3 g/mol |
Nom IUPAC |
[4-bromo-2-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]phenyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C19H18BrN3O2S/c1-2-21-19(26)23-22-13-15-12-16(20)9-10-17(15)25-18(24)11-8-14-6-4-3-5-7-14/h3-13H,2H2,1H3,(H2,21,23,26)/b11-8+,22-13+ |
Clé InChI |
JZLSGFRXPBVJPK-FOEFPTFZSA-N |
SMILES isomérique |
CCNC(=S)N/N=C/C1=C(C=CC(=C1)Br)OC(=O)/C=C/C2=CC=CC=C2 |
SMILES canonique |
CCNC(=S)NN=CC1=C(C=CC(=C1)Br)OC(=O)C=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B12048648.png)




![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B12048672.png)
![N-(2-bromophenyl)-2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12048676.png)
![1-(4-chlorobenzyl)-4-[4-(5-chloro-2-methoxybenzyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12048678.png)
![Methyl 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B12048679.png)


![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide](/img/structure/B12048699.png)


